5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Overview
Description
5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O3 and its molecular weight is 378.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
New Tetrahydroisoquinoline Derivatives
Trans/Cis Tetrahydroisoquinoline Derivatives
Research by Christov et al. (2006) focused on the synthesis of trans/cis tetrahydroisoquinoline derivatives, revealing their potential pharmaceutical relevance due to features appealing from a pharmaceutical viewpoint (Christov, Kozekov, & Palamareva, 2006).
Oxazolotetrahydroisoquinolinones
Another study by Christov and Palamareva (2007) on the synthesis and configurational correlation within cis- and trans- oxazolotetrahydroisoquinolinones with an angular substituent indicates their importance from a pharmaceutical perspective, underscoring an experimental correlation between chemical shifts and configuration (Christov & Palamareva, 2007).
N-methylated Alkenyloxazolium Salt Transformations
Research involving the transformation of N-methylated alkenyloxazolium salts into hydroindole and hydroisoquinoline compounds by Wenkert et al. (2001) demonstrates the versatility of these compounds in synthetic chemistry, potentially leading to the creation of novel pharmacological agents (Wenkert, Chen, Ramachandran, Valasinas, Weng Ll, & McPhail, 2001).
Triazole Derivatives as Corrosion Inhibitors
A study on quinolinyl triazole derivatives by Bhat and Shetty (2021) highlighted their significance in pharmaceutical chemistry due to their antifungal, antituberculosis, anticonvulsant, and anticancer activities. These derivatives were also explored as inhibitors for mild steel in hydrochloric acid, showcasing their potential in industrial applications beyond the biomedical field (Bhat & Shetty, 2021).
Synthesis and Antibacterial Activities of Quinolones
The synthesis and investigation of antibacterial activities of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids by Cooper et al. (1990) demonstrate the exploration of heterocyclic substituents, including oxazole, on quinolone structures for enhanced antibacterial properties, especially against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990).
properties
IUPAC Name |
5-methyl-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3.ClH/c1-12-17(18(23)24)19-20-22(12)16-4-2-3-13-11-21(8-5-15(13)16)14-6-9-25-10-7-14;/h2-4,14H,5-11H2,1H3,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUUGTOIAMGGDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4CCOCC4)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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